

BMS-986339: A Deep Dive into Target Engagement and Binding Affinity

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Compound of Interest		
Compound Name:	BMS-986339	
Cat. No.:	B11929565	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target engagement and binding affinity of **BMS-986339**, a novel, orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR). This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for professionals in drug development and related scientific fields.

Core Target Engagement: Farnesoid X Receptor (FXR)

BMS-986339 is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. Its mechanism of action involves binding to FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.

The interaction of **BMS-986339** with FXR is characterized by hydrogen bond formation with key residues within the ligand-binding pocket, specifically His298 and Asn287. This binding initiates a conformational change in the receptor, leading to the recruitment of coactivators and subsequent regulation of gene expression.



Quantitative Analysis of Binding Affinity and Potency

The following tables summarize the in vitro potency and off-target activity of **BMS-986339**, providing a clear comparison of its efficacy and selectivity.

Table 1: In Vitro Potency of BMS-986339 on Farnesoid X Receptor (FXR)

Assay	Cell Line	Target	EC50 (nM)
hFXR-Gal4 Assay	Huh-7	Human FXR	10
BSEP Reporter Assay	Huh-7	Human FXR	>10,000
I-BABP Reporter Assay	Huh-7	Human FXR	1,200

Data sourced from the primary publication on the discovery of BMS-986339.

Table 2: Off-Target Activity of BMS-986339

Target	Assay Type	IC50 (μM)
hERG	Patch Clamp	4.5
CYP2C8	Inhibition	8
CYP2C9	Inhibition	13.5
OATP1B3	Transporter Inhibition	1.44
BSEP	Transporter Inhibition	1.5
hUGT1A1	Inhibition	4.85

This data highlights the selectivity profile of **BMS-986339** against various channels, enzymes, and transporters.[1]

Signaling Pathways and Experimental Workflows

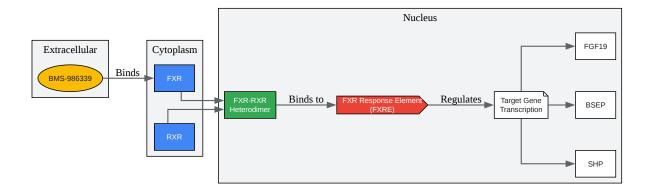




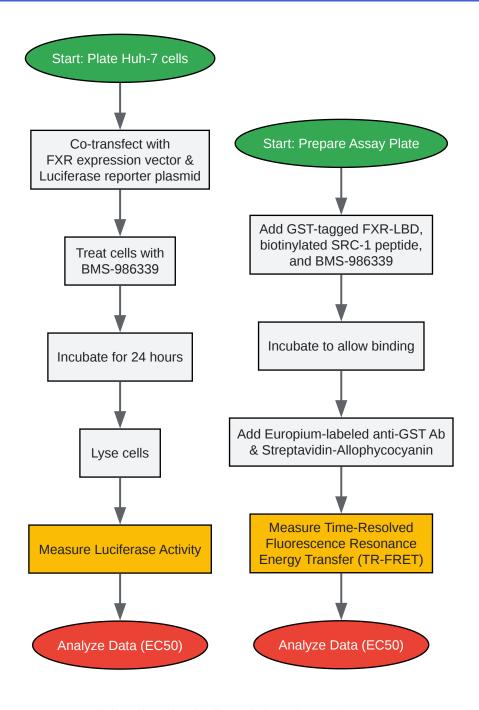


To elucidate the mechanism of action and the experimental procedures used to characterize **BMS-986339**, the following diagrams visualize the key signaling pathway and experimental workflows.









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References





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